Brevinin 1E
Description
cDNA Library Construction from Glandular Tissues
The foundational step in identifying the genetic blueprint for Brevinin 1E is the construction of a complementary DNA (cDNA) library from the granular glands of the host frog, such as species from the Rana genus. nih.gov The skin secretions themselves, obtained without harm to the animal, are a rich source of the messenger RNA (mRNA) that encodes these peptides. nih.govgoogle.com
The general procedure is as follows:
mRNA Isolation : Total RNA is extracted from lyophilized frog skin secretions or skin tissue. nih.govmdpi.com Polyadenylated mRNA is then purified from this total RNA pool.
Reverse Transcription : The isolated mRNA is used as a template to synthesize a first strand of cDNA using a reverse transcriptase enzyme.
"Shotgun" Cloning : A common and rapid method for identifying AMPs is "shotgun" cloning. nih.govnih.gov This technique often employs a degenerate primer designed to target a highly conserved nucleic acid sequence found in the 5'-untranslated region of many known frog skin peptide cDNAs. nih.gov This allows for the amplification of a wide range of peptide-encoding cDNAs from the library.
Library Creation : The resulting double-stranded cDNA molecules are inserted into cloning vectors (plasmids), which are then introduced into a host organism, typically E. coli, to create a library of clones, each containing a specific cDNA insert from the frog's skin.
Identification and Characterization of this compound Precursor cDNA
Once the cDNA library is established, individual clones are sequenced to identify the genetic code for peptide precursors. The precursor for this compound, like other brevinins, has a characteristic multi-domain structure encoded within a single open-reading frame. google.comportlandpress.comoup.com
Bioinformatic analysis of the cloned cDNA reveals a precursor protein that is significantly larger than the final, mature peptide. This precursor is a polypeptide chain that includes a signal peptide, an acidic propeptide region, and the C-terminal mature peptide sequence. portlandpress.comnih.gov The open-reading frames for brevinin precursors typically consist of 62 to 72 amino acid residues. oup.com The analysis shows a highly conserved signal peptide domain and a hypervariable domain that encodes the antimicrobial peptide itself. nih.gov
Table 1: Structure of a Typical Brevinin-1 (B586460) Precursor
| Domain | Typical Length (Amino Acids) | Key Features |
|---|---|---|
| Signal Peptide | 22 | Highly conserved N-terminal sequence; directs the precursor to the secretory pathway. google.comportlandpress.com |
| Acidic Propeptide | ~25 | Spacer region rich in acidic amino acids (e.g., Aspartic Acid, Glutamic Acid). portlandpress.com |
| Cleavage Site | 2 | A dibasic amino acid pair, typically Lysine-Arginine (-KR-). portlandpress.comnih.gov |
| Mature Peptide | 24 | The C-terminal sequence that becomes the active this compound peptide after processing. mdpi.com |
Brevinin-1 Family Classification and Characteristics
Signal Peptide and Propeptide Processing Sites
The biosynthesis of this compound from its precursor involves a series of precise enzymatic cleavages.
Signal Peptide Processing : The N-terminal signal peptide guides the precursor protein into the endoplasmic reticulum, a key step in the secretory pathway. mdpi.com Shortly after translocation, a signal peptidase cleaves off the signal peptide. mdpi.com
Propeptide Processing : The remaining propeptide is further processed to release the mature peptide. The crucial step is the recognition and cleavage at a specific processing site. For the brevinin family, this is almost invariably a dibasic pair of amino acids, Lysine-Arginine (-KR-), located immediately before the N-terminus of the mature peptide sequence. portlandpress.comnih.gov This site is recognized by propeptide convertase enzymes, which excise the mature peptide from its acidic propeptide spacer. portlandpress.com The mature this compound peptide often features a C-terminal "Rana box," a heptapeptide (B1575542) ring formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C128H208N32O26S2 |
|---|---|
Molecular Weight |
2675.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-1-[(2S)-2-[N-[(2S)-6-amino-1-[(2S,3S)-1-[(2S)-1-[[(4R,7S,10S,13S,16S,19S,22R)-7,19-bis(4-aminobutyl)-16-[(2S)-butan-2-yl]-10-(3-carbamimidamidopropyl)-6,9,12,15,18,21-hexahydroxy-4-(C-hydroxycarbonimidoyl)-13-[(1R)-1-hydroxyethyl]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosa-5,8,11,14,17,20-hexaen-22-yl]imino]-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[(2S)-2-amino-1-hydroxy-3-phenylpropylidene]amino]-4-methylpentanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]butanediimidic acid |
InChI |
InChI=1S/C128H208N32O26S2/c1-19-74(13)102(123(182)151-92(64-82-43-28-23-29-44-82)118(177)155-97-68-188-187-67-96(105(134)164)154-111(170)84(45-30-33-51-129)143-110(169)87(48-36-54-137-128(135)136)146-125(184)104(79(18)161)158-124(183)103(75(14)20-2)157-112(171)85(144-120(97)179)46-31-34-52-130)156-113(172)86(47-32-35-53-131)145-121(180)98-49-37-55-159(98)127(186)95(61-73(11)12)153-117(176)91(63-81-41-26-22-27-42-81)149-119(178)93(65-100(133)162)147-108(167)78(17)139-107(166)77(16)141-114(173)88(57-69(3)4)142-101(163)66-138-106(165)76(15)140-115(174)89(58-70(5)6)148-116(175)90(59-71(7)8)150-122(181)99-50-38-56-160(99)126(185)94(60-72(9)10)152-109(168)83(132)62-80-39-24-21-25-40-80/h21-29,39-44,69-79,83-99,102-104,161H,19-20,30-38,45-68,129-132H2,1-18H3,(H2,133,162)(H2,134,164)(H,138,165)(H,139,166)(H,140,174)(H,141,173)(H,142,163)(H,143,169)(H,144,179)(H,145,180)(H,146,184)(H,147,167)(H,148,175)(H,149,178)(H,150,181)(H,151,182)(H,152,168)(H,153,176)(H,154,170)(H,155,177)(H,156,172)(H,157,171)(H,158,183)(H4,135,136,137)/t74-,75-,76-,77-,78-,79+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,102-,103-,104-/m0/s1 |
InChI Key |
IYBKOOVLKAUEHI-SCGWVUOMSA-N |
bioactivity |
Antibacterial |
sequence |
FLPLLAGLAANFLPKIFCKITRKC |
Origin of Product |
United States |
Synthetic Production of Brevinin 1e and Analogues
Solid-Phase Peptide Synthesis (e.g., Fmoc Chemistry)
The most common method for chemically synthesizing peptides like this compound is Solid-Phase Peptide Synthesis (SPPS), with Fluorenylmethyloxycarbonyl (Fmoc) chemistry being the predominant strategy. google.comtums.ac.irnih.gov This technique involves building the peptide chain step-by-step while one end is covalently attached to an insoluble polymer resin support.
Table 2: Key Stages of Fmoc Solid-Phase Peptide Synthesis
| Stage | Description | Common Reagents |
|---|---|---|
| Resin Preparation | The insoluble resin support (e.g., Rink Amide resin to yield a C-terminal amide) is prepared and swelled in a solvent. uci.edu | 2-chlorotrityl chloride resin, Rink Amide resin, Dimethylformamide (DMF). uci.edu |
| First Amino Acid Attachment | The C-terminal amino acid of the desired peptide, with its N-terminus protected by an Fmoc group, is covalently linked to the resin. tums.ac.ir | Fmoc-amino acid, Diisopropylethylamine (DIPEA). tums.ac.ir |
| Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling step. This is typically done with a mild base. tums.ac.irchempep.com | 20% Piperidine in DMF. tums.ac.iruci.edu |
| Coupling | The next Fmoc-protected amino acid is chemically activated and added to the reaction vessel, where it forms a peptide bond with the free amine on the growing chain. tums.ac.ir | Coupling reagents (e.g., TBTU, DCC, HOBt), Fmoc-amino acid, DIPEA. tums.ac.irchempep.com |
| Iteration | The deprotection and coupling steps are repeated sequentially for each amino acid in the peptide sequence. | N/A |
| Cleavage and Final Deprotection | Once the full peptide chain is assembled, it is cleaved from the resin support. This step also removes any protecting groups from the amino acid side chains. | Cleavage cocktail, often containing Trifluoroacetic acid (TFA) and scavengers like water and thioanisole. tums.ac.ir |
Extraction Techniques from Amphibian Skin Secretions
Purity Assessment and Structural Confirmation of Synthetic Constructs
Following synthesis, the crude peptide product is a mixture containing the desired peptide along with truncated sequences and by-products from side reactions. Therefore, rigorous purification and characterization are essential.
Table 3: Methods for Purification and Confirmation of Synthetic Peptides
| Method | Purpose | Description |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification and Purity Assessment | The crude peptide is passed through a column (e.g., a C18 column) under high pressure. iiitd.edu.in Peptides are separated based on their hydrophobicity. Fractions are collected, and those containing the pure peptide (typically >95% purity) are pooled. mdpi.comiiitd.edu.in The purity is determined by analyzing the resulting chromatogram. iiitd.edu.in |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | Structural Confirmation | This technique is used to precisely measure the molecular mass of the purified synthetic peptide. oncotarget.com The experimentally determined mass is compared to the theoretical mass calculated from the amino acid sequence. A match confirms that the peptide was synthesized with the correct primary structure. mdpi.comiiitd.edu.in |
Structural Biology and Conformational Analysis of Brevinin 1e
Primary Amino Acid Sequence and Its Conservation
The primary structure of Brevinin 1E consists of a 24-amino acid sequence: Phe-Leu-Pro-Leu-Leu-Ala-Gly-Leu-Ala-Ala-Asn-Phe-Leu-Pro-Lys-Ile-Phe-Cys-Lys-Ile-Thr-Arg-Lys-Cys, with a disulfide bridge between the two Cysteine residues. medchemexpress.com
While the amino acid sequences of brevinin peptides can vary significantly between different frog species, several residues and motifs are highly conserved. nih.govfrontiersin.org Within the brevinin-1 (B586460) family, there are four invariant residues: Alanine at position 9 (Ala9), Cysteine at position 18 (Cys18), Lysine (B10760008) at position 23 (Lys23), and Cysteine at position 24 (Cys24). nih.govfrontiersin.orgmdpi.com Additionally, a Proline residue at position 14 (Pro14) is frequently observed in brevinin-1 peptides. nih.govgoogle.com The N-terminal tripeptide, Phe-Leu-Pro (FLP), is also a highly conserved motif among brevinin-1 peptides and is shared with the temporin family of antimicrobial peptides. mdpi.comnih.gov
A defining characteristic of many antimicrobial peptides isolated from Rana species, including this compound, is the "Rana box". portlandpress.comscilit.com This motif consists of a C-terminal cyclic heptapeptide (B1575542) formed by a disulfide bridge between two cysteine residues. portlandpress.comnih.gov In this compound, this disulfide bond is between Cys18 and Cys24. researchgate.netphoenixpeptide.com This intramolecular bond creates a loop structure at the C-terminus of the peptide. nih.govmdpi.com While initially thought to be essential for antimicrobial activity, subsequent research on other brevinin peptides has shown that the disulfide bridge is not always critical for this function. nih.govnih.gov
Identification of Conserved Residues and Motifs
Secondary Structure Characterization
The secondary structure of this compound is highly dependent on its environment. In aqueous solutions, the peptide exists predominantly as a random coil. nih.govscilit.com However, in the presence of membrane-mimetic environments, it undergoes a significant conformational change. nih.govscilit.com
In environments that mimic biological membranes, such as trifluoroethanol (TFE) solutions or in the presence of lipid vesicles, this compound adopts a distinct alpha-helical structure. nih.govgoogle.comscilit.com This amphipathic alpha-helix is a common feature of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. nih.govscilit.com The helical structure positions hydrophobic residues on one face of the helix and hydrophilic (cationic) residues on the other, facilitating its insertion into the lipid bilayer of target cells. nih.gov
Circular dichroism (CD) spectroscopy has been a key technique in characterizing the secondary structure of this compound. nih.govscilit.com CD studies have confirmed that this compound is largely unstructured in aqueous solution but transitions to a predominantly alpha-helical conformation in membrane-mimetic environments like TFE/water mixtures. nih.govgoogle.comscilit.com The CD spectra in such environments show the characteristic double minima at approximately 208 and 222 nm, which are indicative of an alpha-helical structure. google.com These spectroscopic findings are crucial for understanding the conformational changes that underpin the peptide's mechanism of action. scilit.com
Role of Proline Hinge Regions in Conformation
Tertiary Structure and Conformational Dynamics
The three-dimensional conformation of Brevinin-1E is highly dependent on its environment. Spectroscopic studies using circular dichroism (CD) have revealed that the peptide exists in a random, unordered structure in aqueous solutions. scilit.com However, in the presence of membrane-mimicking environments, such as a trifluoroethanol (TFE)/water mixture, Brevinin-1E undergoes a significant conformational change, adopting a predominantly α-helical structure. scilit.com The three-dimensional structure of Brevinin-1E in a 60% TFE/water solution, determined by nuclear magnetic resonance (NMR) spectroscopy, confirmed a largely α-helical conformation with distinct amphipathic properties. scilit.com This amphipathicity, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is a common feature of membrane-active antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. scilit.commdpi.com
Influence of Disulfide Bridges on Structural Stability
A defining structural feature of Brevinin-1E and related peptides is the "Rana box," a seven-membered ring formed by an intramolecular disulfide bridge between two cysteine residues located at the C-terminus. scilit.commdpi.com In Brevinin-1E, this covalent bond forms between Cysteine-18 and Cysteine-24. nih.govuniprot.org This disulfide bridge is not merely a passive linker; it plays a significant role in the peptide's structural integrity and conformational dynamics.
The contribution of the disulfide bridge to the peptide's biological functions has been a subject of detailed investigation. In one study involving the full-length Brevinin-1E amide, the elimination of the disulfide bridge did not lead to a significant loss of either antimicrobial or hemolytic activity. nih.gov However, for truncated versions of the peptide, the removal of the bridge reduced hemolytic activity without diminishing its antimicrobial potency, suggesting a complex, context-dependent role for this structural feature. nih.gov In a broader context, disulfide bonds in antimicrobial peptides are generally recognized for enhancing their stability, particularly against degradation by proteases. mdpi.com However, studies on other peptides have shown that linear variants lacking these bonds can sometimes exhibit higher antimicrobial activity against specific bacterial strains, albeit often with reduced stability. researchgate.netnih.govmdpi.com
| Feature | Description | Finding | Source(s) |
| Structural Motif | Rana Box | A C-terminal loop formed by a disulfide bridge between Cys18 and Cys24. | scilit.comnih.govuniprot.orgnih.gov |
| Conformational Impact | α-Helix Induction | The disulfide bridge helps to induce and stabilize an α-helical conformation in membrane-mimicking environments. | nih.gov |
| Physicochemical Property | Hydrophobicity | The resulting C-terminal loop increases the peptide's hydrophobicity. | nih.gov |
| Functional Role | Activity of Full-Length Peptide | Elimination of the bridge in the full Brevinin-1E amide did not greatly affect antimicrobial or hemolytic activity. | nih.gov |
| Functional Role | Activity of Truncated Fragments | Elimination of the bridge in truncated fragments decreased hemolytic activity but not antimicrobial activity. | nih.gov |
| General Role in AMPs | Stability | Disulfide bonds generally enhance the stability of antimicrobial peptides against proteolytic degradation. | mdpi.comnih.gov |
Computational Modeling and Prediction of Three-Dimensional Structures
Computational methods are increasingly employed to investigate the three-dimensional structures and conformational dynamics of antimicrobial peptides like Brevinin-1E. While detailed molecular dynamics (MD) studies specifically on Brevinin-1E are not widely published, this technique has been successfully applied to other members of the brevinin family, such as Brevinin-1Ya and Brevinin-1Yb. scielo.org.zaajol.info These simulations provide insights into the peptides' conformational preferences, revealing a strong tendency to form α-helical structures extending from the central region towards the C-terminus. scielo.org.zaajol.info
For Brevinin-1E itself, several publicly accessible protein structure databases provide predicted three-dimensional models. The AlphaFold Protein Structure Database, for example, contains a high-quality predicted model for Brevinin-1E under the accession number P84839. uniprot.org Other computational tools and servers have been used to predict the secondary and tertiary structures of various brevinin analogues. These include the I-TASSER server, the PEP-FOLD server, and trRosetta, which have been used to model novel brevinin constructs and understand how sequence modifications impact their final conformation. mdpi.commdpi.comnih.govfrontiersin.org These computational approaches are invaluable for generating structural hypotheses that can be tested experimentally and for guiding the rational design of new peptide analogues. nih.gov
| Computational Tool/Database | Application to Brevinin Peptides | Peptide(s) Studied | Source(s) |
| Molecular Dynamics (MD) Simulations | Exploration of conformational profiles and preferences in solution. | Brevinin-1Ya, Brevinin-1Yb, Brevinin-1BYa | scielo.org.zaajol.infonih.gov |
| AlphaFoldDB | Provides a high-quality predicted 3D structure model. | Brevinin-1E (P84839) | uniprot.org |
| trRosetta / trRosettaX-Single | Prediction of secondary and three-dimensional structure. | Brevinin-1GHd | nih.govfrontiersin.org |
| PEP-FOLD | Prediction of secondary and three-dimensional structures. | Brevinin-2GUb, B1AW | mdpi.comnih.gov |
| I-TASSER | Prediction and verification of secondary structure. | Brevinin-1 analogues | mdpi.com |
| Heliquest | Construction of helical wheel projections to analyze amphipathicity. | Brevinin-2GUb and analogues | mdpi.com |
Structure Activity Relationship Sar Studies of Brevinin 1e and Its Analogues
Elucidating Key Structural Determinants for Biological Activity
Role of Cationic Residues in Membrane Interactions
Cationic residues, such as lysine (B10760008) and arginine, are crucial for the initial interaction of Brevinin 1E with the negatively charged components of microbial membranes. nih.gov The presence of these positively charged amino acids facilitates the electrostatic attraction between the peptide and the anionic phospholipids (B1166683) of bacterial cell walls. nih.gov This interaction is a critical first step in the peptide's mechanism of action, which involves membrane disruption. researchgate.net The number and distribution of these cationic charges can influence the peptide's selectivity for bacterial membranes over those of host cells. nih.gov
Influence of Hydrophobicity and Amphiphilicity
This compound is an amphipathic peptide, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. researchgate.net This dual nature is fundamental to its ability to interact with and disrupt cell membranes. nih.govresearchgate.net In an aqueous environment, this compound typically exists in a random coil structure. However, in the presence of a membrane-mimetic environment, it adopts an α-helical conformation. nih.gov The hydrophobic face of the helix inserts into the lipid bilayer of the membrane, while the hydrophilic face, containing the cationic residues, remains exposed to the aqueous surroundings. This arrangement perturbs the membrane structure, leading to cell lysis. nih.gov The balance between hydrophobicity and cationic charge is a key determinant of both antimicrobial efficacy and hemolytic activity. researchgate.net
Impact of Peptide Length and Helicity
The length of the this compound peptide and its ability to form a stable α-helix are significant for its biological function. researchgate.net this compound is a 24-residue peptide. nih.gov Studies involving truncated versions of the peptide have shown that while some shortening is tolerated, significant reductions in length can lead to a loss of antimicrobial activity. nih.govnih.gov For instance, the deletion of three amino acids from the N-terminal region did not drastically alter antimicrobial activity but significantly reduced hemolytic activity. nih.gov The α-helical structure is essential for the peptide's ability to span and disrupt the cell membrane. nih.gov The presence of a proline residue in the middle of the sequence often induces a kink, which can be important for the peptide's specific interactions and function. nih.gov
Rational Design and Modification Strategies
Building on the understanding of its structure-activity relationship, researchers have employed various strategies to design this compound analogues with improved properties, such as increased antimicrobial potency and reduced toxicity to host cells.
Amino Acid Substitution Analysis (e.g., Arginine, Lysine, Histidine, Tryptophan)
The substitution of specific amino acids has proven to be a powerful tool for modulating the activity of this compound.
Arginine and Lysine: Increasing the net positive charge by substituting neutral amino acids with arginine or lysine can enhance the electrostatic interactions with bacterial membranes, often leading to increased antimicrobial activity. mdpi.com However, excessive positive charge can also increase hemolytic activity. researchgate.net Studies on the brevinin-1pl peptide showed that substitutions with arginine enhanced activity against Gram-positive bacteria but reduced efficacy against Gram-negative strains. frontiersin.org Lysine substitution, on the other hand, decreased activity against Gram-positive bacteria due to reduced hydrophobicity. frontiersin.org
Histidine: The introduction of histidine residues has been explored to create pH-sensitive peptides. At acidic pH, characteristic of infection sites, histidine becomes protonated and thus positively charged, potentially increasing the peptide's activity at the target location while remaining less active in the neutral pH of the bloodstream. Histidine substitution in brevinin-1pl resulted in reduced hemolysis, indicating improved selectivity. frontiersin.org
Tryptophan: The incorporation of tryptophan, a hydrophobic amino acid, can enhance the peptide's ability to anchor to and penetrate the cell membrane. mdpi.com The position of tryptophan substitution is critical, as it can influence the peptide's orientation and interaction with the lipid bilayer. mdpi.com
| Peptide/Analogue | Amino Acid Sequence | Net Charge | Hydrophobicity (H) | Antimicrobial Activity (MIC in µM) | Hemolytic Activity (HC50 in µM) | Reference |
| Brevinin-1pl | FLPILAGLAAKLVPKLFCKITKKC | +5 | 0.624 | S. aureus: 2, E. coli: 8 | 10 | frontiersin.orgfrontiersin.org |
| Brevinin-1pl-2R | FLPILAGLAAKLVPKLFCKITRRC | +6 | 0.612 | S. aureus: 2, E. coli: 16 | 20 | frontiersin.org |
| Brevinin-1pl-6K | FLPILAGLAAKLVPKLFCKITKKK | +6 | 0.536 | S. aureus: 8, E. coli: 8 | >100 | frontiersin.orgfrontiersin.org |
| Brevinin-1pl-3H | FLPILAGLAAKLVPKLFCHITHHC | +5 | 0.648 | S. aureus: 4, E. coli: 64 | >100 | frontiersin.orgfrontiersin.org |
Truncation and Segmental Exchange Studies
Modifying the length and domain organization of this compound has yielded valuable insights.
Truncation: N-terminal truncation studies have shown that the hydrophobic N-terminus is critical for hemolytic activity. nih.gov Deleting the first three amino acids of this compound significantly reduced its ability to lyse red blood cells without a major loss of antimicrobial potency. nih.gov Conversely, C-terminal truncations that remove the "Rana box," a conserved cyclic domain, can also impact activity, though some truncated peptides retain function. nih.govresearchgate.net
Segmental Exchange: In a notable study, the C-terminal cationic segment of this compound (CKITRKC) was moved to a central position in the peptide sequence. nih.gov This redesigned analogue exhibited comparable antibacterial activity to the native peptide but with significantly reduced hemolytic activity. nih.gov This suggests that the spatial arrangement of cationic and hydrophobic domains is a key factor in determining the peptide's selectivity. The linear version of this analogue showed no hemolytic activity, unlike the linear form of the original this compound. nih.gov
| Peptide | Sequence | Modification | Key Finding | Reference |
| This compound | FLPLLAGLAANFLPKIFCKITRKC | - | Potent antimicrobial and hemolytic activity. | nih.govnih.gov |
| N-terminal truncated this compound | LLAGLAANFLPKIFCKITRKC | Deletion of FLP from N-terminus | Antimicrobial activity largely retained, hemolytic activity dramatically reduced. | nih.gov |
| This compound Analogue | FLPLLAGLCKITRKCAANFLPKIF | Translocation of C-terminal cationic segment | Antibacterial activity comparable to this compound, but with considerably reduced hemolytic activity. | nih.gov |
Translocation of Cationic Segments for Optimized Activity
Structure-activity relationship (SAR) studies on this compound have revealed that the location of charged residues is a critical determinant of its biological activity and selectivity. This compound, in its native form (FLPLLAGLAANFLPKIFCKITRKC), possesses both broad-spectrum antibacterial and significant hemolytic activities. nih.gov Research has explored the strategic repositioning of its C-terminal cationic segment, CKITRKC, to modulate these properties. nih.govdiva-portal.org
In a key study, an analogue of this compound was synthesized where the cationic heptapeptide (B1575542) segment was transposed to a central location within the sequence, resulting in the new peptide FLPLLAGLCKITRKCAANFLPKIF. nih.gov This translocation was designed to investigate the impact of the distribution of charge and hydrophobicity on the peptide's interaction with different cell membranes. The resulting analogue exhibited antibacterial potency comparable to the parent this compound but with a significant reduction in hemolytic activity. nih.govdiva-portal.org Furthermore, the linear version of this centrally-positioned analogue showed no hemolytic activity, in stark contrast to the linear form of native this compound. nih.gov
These findings suggest that a molecular architecture featuring a cluster of cationic amino acids flanked by hydrophobic and apolar regions can optimize preferential activity against bacterial membranes over eukaryotic ones. nih.gov The central placement of the cationic domain appears to create a structure that maintains its ability to disrupt microbial membranes while diminishing its lytic effect on zwitterionic mammalian cell membranes. nih.gov
| Peptide | Sequence | Antibacterial Activity | Hemolytic Activity |
|---|---|---|---|
| This compound (Native) | FLPLLAGLAANFLPKIFCKITRKC | Broad-spectrum | High |
| This compound Analogue (Central Cationic Segment) | FLPLLAGLCKITRKCAANFLPKIF | Comparable to Native | Considerably Reduced |
| Linear this compound | FLPLLAGLAANFLPKIFCKITRKC (linear) | Active | High |
| Linear this compound Analogue | FLPLLAGLCKITRKCAANFLPKIF (linear) | Active | None |
Correlation of Biophysical Properties with Biological Efficacy
The biological functions of this compound and its analogues are intrinsically linked to their biophysical properties. The interplay between characteristics such as charge, hydrophobicity, and secondary structure dictates the peptide's behavior in different biological environments, particularly its interaction with cell membranes.
Membrane Binding Affinity and Selectivity
The efficacy and selectivity of this compound are largely governed by its differential binding affinity for anionic versus zwitterionic lipid membranes. The presence of cationic amino acid residues facilitates an initial electrostatic attraction to the negatively charged phospholipids commonly found in the outer leaflet of bacterial membranes. nih.govresearchgate.net This initial binding is a crucial first step for its antimicrobial action.
However, a high net positive charge or excessive hydrophobicity can lead to indiscriminate membrane disruption, resulting in high toxicity to host cells, such as erythrocytes (hemolytic activity). researchgate.net The balance between these properties is therefore essential for achieving high antibacterial efficacy with low host cytotoxicity. researchgate.net The native this compound peptide, for instance, exhibits potent antimicrobial activity at low concentrations but also has strong hemolytic activity, indicating a low therapeutic index. nih.gov
| Peptide | Key Biophysical Feature | Affinity for Anionic Membranes (Bacterial) | Affinity for Zwitterionic Membranes (Eukaryotic) | Resulting Biological Efficacy |
|---|---|---|---|---|
| This compound (Native) | C-terminal cationic cluster | High | High | Potent antibacterial, high hemolytic |
| This compound Analogue | Central cationic cluster | High | Low | Potent antibacterial, low hemolytic |
Conformational Changes Upon Membrane Interaction
The mechanism of action for this compound involves a distinct change in its secondary structure upon encountering a membrane environment. In aqueous solutions, Brevinin-1 (B586460) family peptides typically exist in a disordered, random coil conformation. diva-portal.orgnih.gov However, when they interact with a hydrophobic, membrane-mimicking environment, such as trifluoroethanol (TFE) or lipid vesicles, they undergo a significant conformational transition. diva-portal.orgnih.gov
This transition results in the formation of an amphipathic α-helical structure. nih.govgoogle.com This induced helix is crucial for the peptide's biological activity, as it positions hydrophobic residues to interact with the lipid core of the membrane and hydrophilic, charged residues to interact with the lipid headgroups or aqueous phase. nih.govresearchgate.net Circular Dichroism (CD) spectroscopy is a common technique used to observe this change, with the formation of an α-helix indicated by characteristic negative ellipticity minima near 208 and 222 nm. google.com Studies on related peptides have shown that this helical structure is maintained as the peptide aligns itself parallel to the surface of the membrane or micelle, allowing for extensive contact. nih.gov This conformational change is a prerequisite for the perturbation of the phospholipid bilayer, which ultimately leads to membrane permeabilization and cell death. diva-portal.orgnih.gov The loss of the ability to form this helix results in a significant decrease in biological activity. mdpi.com
Mechanisms of Action of Brevinin 1e
Membrane-Targeting Mechanisms
Brevinin 1E's ability to compromise the cell membrane is a key feature of its antimicrobial and anticancer properties. This is achieved through a series of interactions and resulting structural changes in the target membrane.
Disruption of Microbial Cell Membranes
This compound's interaction with microbial membranes leads to a loss of their essential barrier function. This disruption is generally understood to occur through specific models of pore formation.
Permeabilization and Pore Formation Models (e.g., "Barrel-Stave," "Carpet")
Two primary models describe how this compound and similar peptides permeabilize microbial membranes: the "barrel-stave" and "carpet-like" models. nih.govmdpi.com
Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, aligning like staves in a barrel to form a transmembrane pore. researchgate.net The hydrophobic regions of the peptide interact with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel through which ions and other molecules can pass. researchgate.net
Carpet-Like Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." nih.govresearchgate.net This disrupts the membrane's structure, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. mdpi.com Studies on brevinin peptides suggest that they can utilize a combination of these models to exert their antimicrobial effects. mdpi.com
Loss of Membrane Potential and Integrity
A direct consequence of membrane permeabilization is the dissipation of the membrane potential, which is crucial for cellular energy production and other vital functions. Brevinin peptides have been shown to cause membrane depolarization in bacteria. google.com The formation of pores or channels allows for the uncontrolled leakage of ions, leading to a collapse of the electrochemical gradients across the membrane. This loss of membrane potential and integrity ultimately results in cell death. portlandpress.com
Preferential Interaction with Negatively Charged Membranes (e.g., Bacterial, Cancer Cells)
This compound exhibits a degree of selectivity for bacterial and cancer cells over normal eukaryotic cells. nih.govmdpi.com This preference is largely attributed to the differences in membrane composition. Bacterial membranes are rich in negatively charged phospholipids (B1166683), and the outer surface of cancer cells often displays a higher negative charge due to an increased presence of molecules like phosphatidylserine (B164497) and O-glycosylated mucins. nih.govmdpi.com
The cationic (positively charged) nature of this compound facilitates a strong electrostatic attraction to these negatively charged membranes. nih.govresearchgate.net This initial binding is a critical step that concentrates the peptide at the cell surface, promoting its disruptive activities. mdpi.com
Morphological Changes in Target Cells (e.g., Visualized by SEM, TEM)
The disruptive action of this compound and related peptides on target cells can be directly observed using advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Studies on bacteria treated with brevinin peptides have revealed significant morphological changes. SEM images show that untreated bacteria have smooth and intact surfaces, while treated bacteria exhibit irregularities, blistering, and breakage of the cell membrane. mdpi.com TEM analysis further demonstrates the extent of the damage, showing detachment of the outer and inner membranes, and the leakage of cellular contents. mdpi.comresearchgate.net These visualizations provide compelling evidence of the membrane-lytic activity of these peptides.
Intracellular Targets and Pathways
While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate across the cell membrane and interact with intracellular components. mdpi.com For the brevinin family, the main focus of research has been on their membrane-disrupting capabilities. researchgate.net However, some studies on related peptides suggest that after membrane permeabilization, they may interfere with intracellular processes. For instance, some AMPs have been found to inhibit nucleic acid and protein synthesis. mdpi.com Further research is needed to specifically elucidate the intracellular targets and pathways that may be affected by this compound after it has compromised the cell membrane.
Impact on Mitochondrial Function (e.g., Membrane Potential, ATP Levels)
Detailed studies explicitly outlining the effects of this compound on the mitochondrial function of cancer cells are not available in the current body of research. However, the broader brevinin family of peptides is known to interact with and disrupt mitochondrial functions. For instance, treatment of cancer cells with Brevinin-2R has been shown to cause a decrease in both the mitochondrial membrane potential (ΔΨm) and cellular ATP levels. nih.govnih.gov This disruption of the mitochondria is a key part of its cell-killing mechanism. nih.govnih.gov These findings in related peptides suggest that the mitochondrial pathway is a common target for the brevinin family, though specific experimental data for this compound is lacking.
Table 1: Research Findings on the Mitochondrial Impact of Brevinin Family Peptides (Data for this compound Not Available)
| Peptide | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on ATP Levels | Cell Lines Studied | Source |
|---|---|---|---|---|
| Brevinin-2R | Decrease | Decrease | Jurkat, BJAB, MCF-7, L929, A549 | nih.govnih.gov |
| This compound | Data Not Available | Data Not Available | N/A | N/A |
Modulation of Cellular Signaling Pathways (e.g., MAPK pathway inactivation)
There is currently no specific scientific literature detailing the modulation of cellular signaling pathways, such as the inactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway, by this compound. Research on other members of the brevinin family, such as Brevinin-1GHd, has shown an ability to suppress the release of inflammatory factors through the inactivation of the MAPK signaling pathway in specific cell types. researchgate.net This indicates a potential mechanism for the broader family, but direct evidence for this compound's involvement in this or any other specific signaling cascade in cancer cells has not been documented.
Table 2: Research Findings on Cellular Signaling Modulation by Brevinin Family Peptides (Data for this compound Not Available)
| Peptide | Signaling Pathway Modulated | Effect | Cell Lines Studied | Source |
|---|---|---|---|---|
| Brevinin-1GHd | MAPK Pathway | Inactivation | RAW 264.7 | researchgate.net |
| This compound | Data Not Available | Data Not Available | N/A | N/A |
Induction of Programmed Cell Death (e.g., Apoptosis, Necrosis) in Cancer Cells
The primary mechanism of action for many antimicrobial peptides against cancer cells involves the induction of programmed cell death. Studies on Brevinin-1RL1 have demonstrated that it triggers both apoptosis (characterized by cell shrinkage) and necrosis (indicated by vacuolation and the appearance of cell debris) in cancer cells. nih.govmdpi.com This dual-action mechanism is a known trait for some peptides in this family. rsc.org The cationic nature of brevinin peptides facilitates their interaction with the negatively charged membranes of cancer cells, which is a key step in initiating cell death. nih.gov
While it is hypothesized that this compound acts through similar membranolytic or non-membranolytic pathways to induce apoptosis or necrosis, specific studies confirming these effects and detailing the underlying molecular events in cancer cells are absent from the available literature. Research has largely focused on its potent antimicrobial and associated high hemolytic (red blood cell rupturing) activity, which has been a barrier to its therapeutic development. japsonline.comgoogle.com
Table 3: Research Findings on Programmed Cell Death Induction by Brevinin Family Peptides (Data for this compound Not Available)
| Peptide | Apoptosis Induction | Necrosis Induction | Cell Lines Studied | Source |
|---|---|---|---|---|
| Brevinin-1RL1 | Yes | Yes | HCT116, A549 | nih.govmdpi.com |
| Brevinin-2R | Yes (Caspase-independent) | Data Not Available | Jurkat, BJAB, MCF-7, L929, A549 | nih.gov |
| This compound | Data Not Available | Data Not Available | N/A | N/A |
Biological Activities and Pre Clinical Potential of Brevinin 1e
Antimicrobial Spectrum and Efficacy
The brevinin family of peptides generally exhibits a wide range of activity against various microorganisms. mdpi.comcore.ac.uk The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Brevinin 1E and its related peptides have demonstrated significant potency against Gram-positive bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). A novel AMP, brevinin-1E-OG9, isolated from the skin secretions of the Odorrana grahami frog, shows potent antibacterial activity, particularly against S. aureus. researchgate.netnih.gov This has led to its investigation as a potential agent for combating S. aureus skin infections. nih.gov
While specific MIC values for this compound are not extensively detailed in all studies, data from closely related brevinin-1 (B586460) peptides illustrate the family's potent activity. For instance, Brevinin-1GHd has an MIC of 2 µM against S. aureus and 4 µM against MRSA. portlandpress.com Another variant, Brevinin-1BYa, shows an MIC of 2.5 µM against clinical isolates of MRSA. nih.gov Similarly, Brevinin-1BW is effective against both S. aureus and multidrug-resistant S. aureus at an MIC of 6.25 µg/mL. nih.govmdpi.com
Table 1: MIC of Brevinin-1 Peptides against Gram-Positive Bacteria
| Peptide | Organism | MIC |
|---|---|---|
| Brevinin-1GHd | Staphylococcus aureus | 2 µM portlandpress.com |
| Brevinin-1GHd | MRSA | 4 µM portlandpress.com |
| Brevinin-1BYa | MRSA | 2.5 µM nih.gov |
| Brevinin-1BW | Staphylococcus aureus | 6.25 µg/mL nih.govmdpi.com |
| Brevinin-1BW | Multidrug-resistant S. aureus | 6.25 µg/mL nih.govmdpi.com |
| Brevinin-1GHa | Staphylococcus aureus | 2 µM mdpi.comcore.ac.uk |
This table presents data for various Brevinin-1 peptides to illustrate the general activity of the family.
The activity of brevinin-1 peptides against Gram-negative bacteria can be more variable compared to their effect on Gram-positive strains. Some variants, like Brevinin-1BW, exhibit weaker inhibitory effects, with MIC values reported to be ≥100 μg/mL. nih.govmdpi.com In contrast, other peptides in the family show moderate to potent activity. Brevinin-1GHd, for example, has an MIC of 8 µM against Escherichia coli and 32 µM against Pseudomonas aeruginosa. portlandpress.com Brevinin-1GHa is also effective against E. coli, with an MIC of 4 µM. mdpi.comcore.ac.uk Another peptide, Brevinin-1BYa, was reported to have an MIC of 17 µM against E. coli. nih.gov
Table 2: MIC of Brevinin-1 Peptides against Gram-Negative Bacteria
| Peptide | Organism | MIC |
|---|---|---|
| Brevinin-1GHd | Escherichia coli | 8 µM portlandpress.com |
| Brevinin-1GHd | Pseudomonas aeruginosa | 32 µM portlandpress.com |
| Brevinin-1GHa | Escherichia coli | 4 µM mdpi.comcore.ac.uk |
| Brevinin-1BYa | Escherichia coli | 17 µM nih.gov |
This table presents data for various Brevinin-1 peptides to illustrate the general activity of the family.
This compound is noted in the literature for its potential activity against the fungal pathogen Candida albicans. sci-hub.se The brevinin-1 family, in general, demonstrates a broad spectrum of antifungal properties. mdpi.com Brevinin-1BYa is particularly potent against C. albicans with a Minimum Inhibitory Concentration (MIC) of 3 µM and is also effective against other Candida species with MICs at or below 10 µM. nih.govnih.gov Other related peptides, such as Brevinin-1GHd and Brevinin-1GHa, are also effective against C. albicans with MICs of 4 µM and 2 µM, respectively. portlandpress.commdpi.com
Table 3: MIC of Brevinin-1 Peptides against Candida albicans
| Peptide | Organism | MIC |
|---|---|---|
| Brevinin-1BYa | Candida albicans | 3 µM nih.gov |
| Brevinin-1GHd | Candida albicans | 4 µM portlandpress.com |
| Brevinin-1GHa | Candida albicans | 2 µM mdpi.com |
This table presents data for various Brevinin-1 peptides to illustrate the general activity of the family.
Time-kill kinetic assays are used to determine the rate at which an antimicrobial agent kills a microbial population. Studies on various brevinin-1 peptides reveal a rapid bactericidal (killing) effect. nih.gov For instance, Brevinin-1GHd demonstrates rapid killing kinetics against both Gram-positive and Gram-negative bacteria. portlandpress.com Analogues of Brevinin-1pl were able to completely eliminate S. aureus within 180 minutes at their minimum inhibitory concentration and showed immediate killing of MRSA. frontiersin.orgfrontiersin.org Similarly, Brevinin-1OS and its analogues achieved complete killing of MRSA within 30 to 60 minutes when applied at a concentration four times their MIC. mdpi.com One study on Brevinin-1BW showed that it killed 67% of S. aureus within 120 minutes. mdpi.com This rapid action is a promising characteristic for the development of new antimicrobial therapies.
Antifungal Activity (e.g., Candida albicans)
Anti-Biofilm Properties
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. tandfonline.com Antimicrobial peptides are being investigated as potential solutions to this problem.
This compound and its related peptides have shown considerable potential in preventing the formation of biofilms. researchgate.netnih.gov Specifically, Brevinin-1E-OG9 is being investigated as a potential anti-biofilm agent for combating S. aureus skin infections. nih.gov Other members of the brevinin family also show strong anti-biofilm properties. Brevinin-1GHd was found to inhibit the formation of S. aureus and MRSA biofilms at concentrations of 2 µM and 4 µM, respectively. portlandpress.com Brevinin-1GHa was also able to suppress the biofilm formation of S. aureus, E. coli, and C. albicans. mdpi.com Furthermore, Brevinin-GR23 was shown to almost completely inhibit the initial attachment phase of S. aureus biofilm formation at a concentration equal to its MIC. tandfonline.com
Table 4: Minimum Biofilm Inhibitory Concentration (MBIC) for Brevinin-1GHa
| Organism | MBIC |
|---|---|
| Staphylococcus aureus | 4 µM mdpi.com |
| Escherichia coli | 32 µM mdpi.com |
This table presents data for Brevinin-1GHa to illustrate the anti-biofilm activity found within the Brevinin-1 family.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Brevinin-1E-OG9 |
| Brevinin-1E-OG9c-De-NH2 |
| Brevinin-1GHd |
| Brevinin-1BYa |
| Brevinin-1BW |
| Brevinin-1GHa |
| Brevinin-1pl |
| Brevinin-1OS |
| Brevinin-GR23 |
| Brevinin-2ISb |
| Staphylococcus aureus |
| Methicillin-resistant Staphylococcus aureus (MRSA) |
| Escherichia coli |
| Pseudomonas aeruginosa |
| Candida albicans |
| Enterococcus faecalis |
| Ampicillin |
| Acetic acid |
Eradication of Mature Biofilms
Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability to eradicate mature biofilms is a critical attribute for a novel antimicrobial agent.
While several members of the brevinin-1 family have demonstrated the ability to eliminate established biofilms, specific research on the capacity of this compound to eradicate mature biofilms is not currently available in published literature. Studies on related peptides, such as Brevinin-1GHa, have shown they can eliminate the formed biofilms of Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com For instance, Brevinin-1GHa was found to have a minimal biofilm eradication concentration (MBEC) of 16 µM against S. aureus, 64 µM against E. coli, and 8 µM against C. albicans. mdpi.com Similarly, analogues of brevinin-1OS were effective in eradicating mature biofilms of S. aureus and Meticillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies establish a precedent for anti-biofilm activity within the brevinin-1 family, though direct evidence for this compound is lacking.
Anticancer Activity
The potential of antimicrobial peptides as anticancer agents is a growing area of research. Many of these peptides show a preferential ability to kill cancer cells over healthy cells, making them attractive candidates for therapeutic development. frontiersin.orgfrontiersin.org
Research into the specific anticancer activity of this compound is limited. However, members of the brevinin family have been shown to possess significant cytotoxic effects against a variety of human cancer cell lines. nih.govfrontiersin.org For example, brevinins and their derivatives have demonstrated effectiveness against melanoma and breast cancer cell lines. frontiersin.org
Studies on other brevinin-1 peptides provide insight into the family's potential. Brevinin-1RL1 displayed dose-dependent inhibitory effects on multiple human tumor cell lines, including colon cancer (HCT116, SW480), breast cancer (MDA-MB-231), lung cancer (A549), liver cancer (SMMC-7721), and melanoma (B16-F10), with IC50 values typically ranging from 5 to 10 μM. nih.gov Analogs of a different peptide, Brevinin-1pl, were effective against MCF-7 breast cancer cells and H838 non-small cell lung cancer cells. frontiersin.org While these findings highlight the anticancer potential of the brevinin-1 family, specific IC50 data for this compound against a broad panel of cancer cells, including breast and lung lines, are not extensively documented.
Table 1: Cytotoxicity of Various Brevinin-1 Family Peptides Against Human Cancer Cell Lines This table includes data for representative Brevinin-1 family peptides to illustrate the general potential of the family, as extensive data for this compound is not available.
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|---|
| Brevinin-1RL1 | HCT116 | Colon Carcinoma | 8.63 ± 0.31 | nih.gov |
| Brevinin-1RL1 | MDA-MB-231 | Breast Adenocarcinoma | 5.43 ± 0.25 | nih.gov |
| Brevinin-1RL1 | A549 | Lung Carcinoma | 9.12 ± 0.42 | nih.gov |
| Brevinin-1RL1 | SMMC-7721 | Hepatocellular Carcinoma | 6.53 ± 0.18 | nih.gov |
| Brevinin-1pl analogue (Brevinin-1pl-2R) | MCF-7 | Breast Adenocarcinoma | >10 | nih.gov |
| Brevinin-1pl analogue (Brevinin-1pl-2R) | H838 | Non-small Cell Lung Cancer | >10 | nih.gov |
A crucial characteristic for a viable anticancer agent is its ability to selectively target and destroy malignant cells while sparing normal, healthy cells. diva-portal.orgnih.gov Antimicrobial peptides are thought to achieve this selectivity due to differences in the plasma membranes of cancer and normal cells. Cancer cell membranes often have a higher negative charge due to an increased concentration of anionic molecules like phosphatidylserine (B164497). frontiersin.orgnih.gov The cationic (positively charged) nature of peptides like brevinins allows them to preferentially interact with and disrupt the negatively charged membranes of cancer cells through electrostatic attraction. frontiersin.orgnih.gov
While direct studies on this compound's selectivity are not widely reported, research on closely related peptides supports this mechanism. For example, Brevinin-1RL1 was found to be preferentially cytotoxic to tumor cells over non-cancer cell lines. nih.govmdpi.com At its effective concentrations against cancer cells, Brevinin-1RL1 showed low hemolytic activity, indicating a degree of selectivity for cancer cells over red blood cells. mdpi.com Another family member, Brevinin-2R, was also shown to kill cancer cells in a semi-selective manner. nih.govnih.gov
Understanding how a peptide interacts with and enters cancer cells is fundamental to elucidating its mechanism of action. To date, specific studies detailing the cellular uptake and localization of this compound in cancer models have not been published.
However, research using fluorescently-labeled brevinin peptides provides a model for this process. In studies with Brevinin-1RL1, a fluorescently tagged version of the peptide (FITC-Brevinin-1RL1) was observed to aggregate on the surface of tumor cells, including HCT116 and A549 lung cancer cells. mdpi.com In contrast, significantly less fluorescence was observed on non-cancerous cell lines, indicating a preferential binding to the cancer cells. mdpi.com This suggests that the anticancer action of brevinin-1 peptides may begin with an interaction and accumulation on the plasma membrane of the target cancer cell. mdpi.com
Selective Targeting of Malignant Cells
Immunomodulatory Effects
Immunomodulation refers to the ability of a substance to alter the immune system's response. While some antimicrobial peptides possess this quality, it is not a universally reported feature across all families.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. The ability of a compound to bind to and neutralize LPS can be a significant therapeutic attribute for treating sepsis and inflammatory conditions.
Currently, there is no published evidence to suggest that this compound possesses LPS-neutralizing activity. Research within the brevinin-1 family has identified this property in other members. Notably, Brevinin-1GHd was reported as the first peptide from the Brevinin-1 family to exhibit significant LPS-neutralizing and anti-inflammatory activities. frontiersin.orgfrontiersin.orgresearchgate.net Another peptide, Brevinin-1BW, was also shown to have significant LPS-binding activity. mdpi.com The fact that these were highlighted as novel findings for the family suggests that this is not a common or previously documented activity for other members like this compound.
Anti-Inflammatory Effects (e.g., Suppression of Pro-inflammatory Cytokines)
While direct studies on the anti-inflammatory effects of this compound are limited, research on closely related peptides within the Brevinin family provides significant insight into its potential in this area. The activation of the innate immune system often leads to the release of pro-inflammatory cytokines by mononuclear cells. nih.gov Peptides in the Brevinin family have demonstrated the ability to modulate this response.
For instance, studies on other brevinins show a marked reduction in the secretion of key pro-inflammatory cytokines. Brevinin-2GU and B2RP-ERa were found to significantly decrease the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated peripheral blood mononuclear cells (PBMs). nih.gov Brevinin-2GU also reduced interferon-gamma (IFN-γ) release from unstimulated PBMs. nih.gov
More recent research on novel brevinins has further solidified the family's anti-inflammatory credentials. A study on Brevinin-1BW, for example, demonstrated its capacity to significantly inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov Similarly, another peptide, Brevinin-1GHd, was shown to suppress the production of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated macrophage cells. frontiersin.orgnih.gov Brevinin-2MP also evidently suppresses the production of pro-inflammatory mediators in LPS-induced RAW 264.7 cells. frontiersin.org These findings suggest that the anti-inflammatory activity may be a common feature of the Brevinin peptide family, operating through the inhibition of inflammatory mediators. researchgate.net
The table below summarizes the anti-inflammatory effects observed in studies of various Brevinin peptides.
| Peptide | Cell Line | Stimulant | Cytokine/Mediator Inhibited | % Reduction |
| Brevinin-1BW | RAW 264.7 | LPS | TNF-α | 87.31% |
| IL-1β | 91.46% | |||
| IL-6 | 77.82% | |||
| Brevinin-1GHd | RAW 264.7 | LPS | NO | ~87.31% |
| TNF-α | ~44.09% | |||
| IL-6 | ~72.10% | |||
| IL-1β | ~67.20% |
Data derived from studies on Brevinin-1BW and Brevinin-1GHd, as direct data for Brevinin-1E is not specified in the search results. nih.govnih.govmdpi.comfrontiersin.org
Modulation of Immune Cell Responses
Antimicrobial peptides (AMPs), including the Brevinin superfamily, are recognized not only for their direct microbicidal action but also for their ability to modulate host immune responses. frontiersin.orgnih.gov This immunomodulatory function is a critical aspect of their preclinical potential, influencing various immune cells and pathways. nih.gov
Brevinins can affect immune cell activity in several ways. They have been shown to influence the chemotaxis, activation, and differentiation of multiple immune cell lines and regulate the production of both pro-inflammatory and anti-inflammatory cytokines. frontiersin.org For example, some frog AMPs can activate mammalian phagocytes. biologists.com The primary mechanism often involves interaction with immune cells like macrophages. mdpi.com
Studies on specific brevinins illustrate this modulatory role. Brevinin-1GHd demonstrates significant anti-inflammatory activity by suppressing the release of inflammatory factors in LPS-stimulated RAW 264.7 macrophage cells. nih.govresearchgate.net This is achieved by inactivating key signaling pathways like the MAPK pathway. nih.govresearchgate.net Another peptide, Brevinin-2MP, also inhibits the production of inflammatory mediators in macrophages by suppressing the activation of MAPK/NF-κB signaling cascades. frontiersin.org Furthermore, research on the peptide Chensinin-1b, derived from frog skin, shows it can induce the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, highlighting a sophisticated mechanism of immune modulation. mdpi.com
The immunomodulatory effects are not limited to macrophages. The peptide Brevinin-2ISb has been shown to enhance the innate immune response in the model organism Caenorhabditis elegans, suggesting a broader role in positively modulating immunity. mednexus.orgbiomedres.us These peptides can enhance host immune functions, which aids in disease recovery. mdpi.com
Other Biological Activities
This compound has been identified as a potent insulin-releasing peptide, also known as an insulin (B600854) secretagogue. nih.govbioscientifica.com This activity has been demonstrated in studies involving the skin secretions of various frog species, including Rana saharica. nih.govbioscientifica.com
In laboratory research, this compound was isolated and purified from frog skin secretions and tested for its ability to stimulate insulin release from glucose-responsive clonal pancreatic cells (BRIN-BD11). nih.govbioscientifica.comnih.gov The results were significant, showing that this compound could stimulate insulin release by 1.3- to 3.5-fold compared to the control. nih.gov It was identified as one of four major insulin-releasing peptides from the secretions, alongside Brevinin-2EC, Esculentin-1, and Esculentin-1B. nih.govbioscientifica.com
The discovery of these insulinotropic peptides from amphibian sources has opened new avenues for potential diabetes treatments. cahst.ng While the precise mechanism for this compound is still under investigation, preliminary studies on the co-isolated esculentin (B142307) peptides suggest the involvement of G-protein sensitive pathways dependent on both cyclic AMP-protein kinase A and protein kinase C. nih.govbioscientifica.com This indicates that these peptides may act through established cellular signaling cascades that regulate insulin exocytosis. mdpi.com
The table below details the insulin-releasing activity of peptides isolated from Rana saharica skin secretions.
| Peptide | Molecular Mass (Da) | Fold-Increase in Insulin Release |
| This compound | 2676.9 | 1.3 - 3.5 |
| Brevinin-2EC | 3519.3 | 1.3 - 3.5 |
| Esculentin-1 | 4920.4 | 1.3 - 3.5 |
| Esculentin-1B | 4801.2 | 1.3 - 3.5 |
Data from studies on BRIN-BD11 cells. nih.govbioscientifica.com
Advanced Research Methodologies and Analytical Approaches
Biophysical Techniques for Membrane Interaction Studies
To understand the primary mechanism of action for many antimicrobial peptides, which involves interaction with and disruption of cell membranes, researchers employ various biophysical techniques. These methods probe the peptide's effect on membrane integrity, morphology, and binding thermodynamics.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, such as cells, as they pass through a laser beam. When combined with specific fluorescent dyes, it can quantify a peptide's ability to permeabilize and depolarize bacterial membranes.
SYTOX Green: This high-affinity nucleic acid stain cannot cross the intact membranes of living cells. biorxiv.org However, if a peptide compromises membrane integrity, the dye enters the cell, binds to nucleic acids, and produces a bright green fluorescence. biorxiv.orgnih.gov The increase in fluorescence, measured by a flow cytometer, is proportional to the number of cells with damaged membranes. up.ac.zaresearchgate.net Mechanistic studies on analogues of Brevinin 1E, such as Brevinin-1pl, have utilized SYTOX Green assays to confirm that membrane disruption is a primary mode of action. mdpi.com The general procedure involves incubating bacterial cells with the peptide, adding the SYTOX Green dye, and measuring the resulting fluorescence to quantify membrane permeabilization. up.ac.zaresearchgate.net
DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid) trimethine oxonol): This anionic dye is a voltage-sensitive probe used to monitor membrane potential. It is largely excluded from healthy cells, which maintain a negative-inside membrane potential. When a peptide disrupts this potential (depolarization), the dye enters the cell and binds to intracellular proteins, causing a significant increase in its fluorescence. up.ac.za Flow cytometric analysis of cells treated with a peptide and DiBAC₄(3) can thus reveal the extent of membrane depolarization. up.ac.za This method has been applied to study various antimicrobial peptides to confirm their ability to disrupt the transmembrane potential of bacteria. up.ac.za
| Technique | Dye | Principle of Detection | Information Gained |
| Flow Cytometry | SYTOX Green | Enters cells with compromised membranes and fluoresces upon binding to nucleic acids. biorxiv.orgnih.gov | Quantifies membrane permeabilization and cell death. researchgate.netmdpi.com |
| Flow Cytometry | DiBAC₄(3) | Enters depolarized cells and fluoresces upon binding to intracellular proteins. up.ac.za | Measures disruption of bacterial membrane potential. up.ac.za |
Confocal Laser Scanning Microscopy (CLSM)
Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique that provides high-resolution, three-dimensional images of a specimen. researchgate.net By using fluorescent dyes, CLSM can be used to visualize the effects of peptides on bacterial cells and biofilms in real-time. researchgate.net For instance, using a combination of dyes like SYTOX Green (stains dead cells) and another counterstain that labels all cells (like DAPI), CLSM can visually confirm the membrane-disrupting action of a peptide and its localization. mdpi.comresearchgate.net Studies on analogues such as Brevinin-1E-OG9c-De-NH2 have been proposed to use this technique to investigate their effects on bacterial skin infections. mdpi.comnih.gov The method allows for detailed imaging of changes in cell morphology and viability following peptide exposure. nih.govresearchgate.net
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy with very high resolution, capable of producing three-dimensional images of a surface at the nanoscale. researchgate.netnih.gov In the context of antimicrobial peptides, AFM is used to directly visualize the physical damage inflicted on bacterial membranes. The technique involves scanning a sharp tip over the surface of immobilized bacteria before and after treatment with the peptide. researchgate.net This approach can reveal specific topographical changes, such as pore formation, membrane roughening, or complete cell lysis. researchgate.netresearchgate.net Studies on brevinin analogues have shown that they cause obvious morphological alterations to bacterial surfaces, confirming a membrane-attack mechanism. researchgate.netdntb.gov.ua
This electrophysiological technique provides direct evidence of pore or ion channel formation by a peptide in an artificial lipid bilayer. nih.gov An artificial membrane is formed across a small aperture separating two aqueous compartments, and a voltage is applied across it. nih.govnih.gov When a pore-forming peptide like a brevinin is added, it can insert into the bilayer and form channels, allowing ions to flow across the membrane. nih.govmdpi.com This ion flow is detected as discrete, step-like changes in electrical current. The characteristics of these current steps provide information about the size, conductance, and kinetics of the channels. Research on the related peptide B1CTcu3 confirmed that it elicits pores by inducing a heterogeneous channel in a lipid bilayer, a mechanism that is characteristic of the brevinin family. mdpi.com
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. dntb.gov.uamdpi.com It is considered a gold standard for quantifying the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of interactions between molecules in solution. nih.govportlandpress.com In a typical experiment to study this compound, a solution of the peptide would be titrated into a sample cell containing a suspension of model lipid vesicles. The resulting heat changes upon binding are measured to generate a binding isotherm. dntb.gov.ua While specific ITC data for this compound binding to lipids is not prominently available, the technique has been used for closely related peptides. For example, ITC experiments with the peptide Thanatin, which shares sequence identity with brevinins, were used to estimate its binding affinity to bacterial lipopolysaccharide (LPS), revealing an enthalpy-driven interaction. mdpi.com Similarly, ITC was used to determine the binding affinity (KD) of the brevinin analogue BR2GK to LPS, which was found to be 18.2 ± 0.8 µM. mdpi.com
| Parameter | Description |
| Binding Affinity (KD) | The dissociation constant, which indicates the concentration of ligand at which half the binding sites on the macromolecule are occupied. A lower KD signifies stronger binding. |
| Enthalpy (ΔH) | The measure of the heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals forces. mdpi.com |
| Entropy (ΔS) | The measure of the change in disorder upon binding, often related to the hydrophobic effect and conformational changes. mdpi.com |
| Stoichiometry (n) | The molar ratio of the ligand to the macromolecule in the final complex. dntb.gov.ua |
Single-Channel Electric Recording in Lipid Bilayers
Cellular and Molecular Assays for Functional Characterization
To determine the biological efficacy and spectrum of activity of this compound and its analogues, a range of cellular and molecular assays are performed. These assays quantify its antimicrobial, hemolytic, and anticancer activities.
Standard broth microdilution assays are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the peptide against a panel of microorganisms. The MIC is the lowest concentration of the peptide that prevents visible growth of a microbe, while the MBC is the lowest concentration that results in microbial death. This compound has demonstrated potent antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria at low micromolar concentrations. For example, one study reported MIC values for this compound against various bacteria ranging from 3.12 to 6.25 µg/mL.
Hemolytic assays are conducted to assess the peptide's cytotoxicity against red blood cells (erythrocytes), which serves as a primary screen for its selectivity towards microbial versus mammalian cells. This compound has been noted to possess strong hemolytic activity. mdpi.com One report indicated that this compound caused severe hemolysis when added to human red blood cells at concentrations up to 100 μg/mL, with a calculated HD50 (the concentration causing 50% hemolysis) of just 1.1 μg/mL. mdpi.com This high hemolytic activity is a known challenge for the therapeutic development of many brevinin peptides. researchgate.net
The anticancer potential of brevinins is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cell lines are incubated with varying concentrations of the peptide, and the reduction of MTT by mitochondrial dehydrogenases into a purple formazan (B1609692) product is quantified. A decrease in formazan production indicates reduced cell viability or proliferation. This compound and its analogues have shown cytotoxic activity against various human cancer cell lines. mdpi.com
Further functional characterization can include time-killing kinetic assays, which measure how quickly a peptide kills bacteria at different multiples of its MIC. Additionally, anti-biofilm assays are used to determine a peptide's ability to both prevent the formation of biofilms and eradicate established ones.
| Assay Type | Purpose | Example Finding for Brevinin Family |
| Minimum Inhibitory Concentration (MIC) | Determines the lowest peptide concentration that inhibits microbial growth. | This compound shows MICs of 3.12-6.25 µg/mL against tested bacteria. |
| Hemolytic Activity Assay | Measures cytotoxicity against red blood cells to assess selectivity. | This compound has a high hemolytic activity with an HD50 of 1.1 µg/mL. |
| MTT Assay | Quantifies cytotoxic/anti-proliferative effects on cancer cell lines. | Brevinin peptides show inhibitory effects on various human cancer cell lines. |
| Time-Killing Kinetics | Measures the rate of bacterial killing over time. | Analogues of this compound can completely kill MRSA within 30-60 minutes at 4x MIC. |
| Anti-Biofilm Assay | Assesses the ability to inhibit biofilm formation and eradicate mature biofilms. | Brevinin-1GHa, a related peptide, effectively inhibits and eradicates S. aureus and E. coli biofilms. |
Cell Viability Assays (e.g., MTT)
A fundamental approach to characterizing the biological effects of this compound and its analogs involves the assessment of its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely employed colorimetric method for this purpose. promega.rowikipedia.org This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability. wikipedia.orgabcam.com In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. wikipedia.orgabcam.com The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells. wikipedia.org
The MTT assay has been crucial in evaluating the cytotoxic or anti-proliferative effects of brevinin peptides on various cell types, including cancer cell lines and normal, non-cancerous cells. nih.govnih.gov For instance, studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) of brevinin peptides against different cancer cell lines, providing a quantitative measure of their anti-cancer potency. nih.gov Research on brevinin analogs has also employed MTT assays to assess their cytotoxicity against human cell lines such as the HaCaT keratinocyte line, helping to establish a therapeutic window by comparing the peptide's antimicrobial or anticancer activity with its toxicity to normal cells. nih.gov
Table 1: Representative Data from Cell Viability (MTT) Assays of Brevinin Peptides
| Cell Line | Peptide | Concentration Range | Effect | Reference |
| H157 (non-small cell lung cancer) | Brevinin-1GHd | 10⁻¹⁰ to 10⁻⁴ M | Anti-proliferative | nih.gov |
| U251MG (glioblastoma) | Brevinin-1GHd | 10⁻¹⁰ to 10⁻⁴ M | Anti-proliferative | nih.gov |
| MDA-MB-435s (melanoma) | Brevinin-1GHd | 10⁻¹⁰ to 10⁻⁴ M | Anti-proliferative | nih.gov |
| PC3 (prostate carcinoma) | Brevinin-1GHd | 10⁻¹⁰ to 10⁻⁴ M | Anti-proliferative | nih.gov |
| HaCaT (keratinocytes) | Brevinin-1GHd | 10⁻⁹ to 10⁻⁴ M | Cytotoxicity assessment | nih.gov |
| PC12 | Brevinin-1FL | 2, 4, and 8 µM | Protective effect against H₂O₂-induced cell death | nih.gov |
Western Blot Analysis for Pathway Activation
To delve into the molecular mechanisms underlying the observed cellular effects of this compound, researchers employ Western blot analysis. This technique allows for the detection and quantification of specific proteins within a cell lysate, providing insights into the activation or inhibition of cellular signaling pathways. bio-rad-antibodies.com
Western blotting has been instrumental in studying the anti-inflammatory and apoptosis-inducing properties of brevinin peptides. For example, in studies investigating the anti-inflammatory effects of Brevinin-1GHd, Western blot analysis was used to measure the levels of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, such as ERK, p38, and JNK, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. frontiersin.orgnih.gov These studies demonstrated that Brevinin-1GHd could inhibit the LPS-induced phosphorylation of these MAPK proteins, suggesting that its anti-inflammatory effects are mediated, at least in part, through the inactivation of this pathway. frontiersin.orgnih.govresearchgate.net Similarly, in the context of oxidative stress, Western blotting has been used to show that Brevinin-1FL can regulate the AKT/MAPK/NF-κB signaling pathways in hydrogen peroxide-treated PC12 cells. nih.gov
Table 2: Key Signaling Proteins Investigated by Western Blot in Response to Brevinin Peptides
| Peptide | Cell Line | Stimulus | Target Proteins Analyzed | Observed Effect | Reference |
| Brevinin-1GHd | RAW 264.7 | LPS | Phospho-JNK/JNK, Phospho-ERK/ERK, Phospho-p38/p38 | Inhibition of LPS-induced phosphorylation | frontiersin.orgnih.gov |
| Brevinin-1FL | PC12 | H₂O₂ | p38, JNK, p65, ERK, AKT | Regulation of H₂O₂-induced changes in phosphorylation | nih.gov |
Real-Time PCR for Gene Expression Analysis
Real-time polymerase chain reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful technique used to measure the expression levels of specific genes. gene-quantification.dethermofisher.com This method allows for the sensitive and accurate quantification of messenger RNA (mRNA) transcripts, providing a snapshot of gene activity in response to a particular treatment or condition. gene-quantification.de
In the context of this compound research, RT-PCR is employed to understand how the peptide modulates the expression of genes involved in inflammation and other cellular processes. For instance, in studies with the brevinin peptide Brevinin-1GHd, RT-PCR was used to measure the mRNA levels of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in LPS-stimulated RAW 264.7 cells. frontiersin.orgnih.gov The results showed that Brevinin-1GHd could significantly and in a concentration-dependent manner, suppress the LPS-induced upregulation of these inflammatory genes at the transcriptional level. frontiersin.orgnih.gov
Table 3: Target Genes Analyzed by Real-Time PCR in Response to Brevinin Peptides
| Peptide | Cell Line | Stimulus | Target Genes | Observed Effect on Gene Expression | Reference |
| Brevinin-1GHd | RAW 264.7 | LPS | iNOS, TNF-α, IL-6, IL-1β | Concentration-dependent reduction of mRNA levels | frontiersin.orgnih.gov |
Immunohistochemistry for Subcellular Localization
Immunohistochemistry (IHC) is a technique that utilizes antibodies to visualize the location of specific proteins within the context of a whole tissue or cell. thermofisher.com This method is invaluable for determining the subcellular localization of a protein of interest, which can provide crucial clues about its function. licorbio.com
While specific studies on the subcellular localization of this compound using immunohistochemistry are not detailed in the provided search results, this technique is highly relevant for understanding its mechanism of action. For example, IHC could be used to determine if this compound or its analogs enter target cells and where they accumulate (e.g., cytoplasm, nucleus, mitochondria). In the broader context of peptide research, IHC is used to examine the expression of target proteins in tissues. For example, in studies of inflammation, IHC can be used to detect the infiltration of immune cells and the expression of inflammatory markers in tissue sections. nih.gov
In Vivo Pre-clinical Efficacy Models
To assess the therapeutic potential of this compound in a living organism, researchers utilize various in vivo preclinical models. These models are essential for evaluating the efficacy and biological activity of the peptide in a more complex physiological environment.
Animal Models for Infection Studies (e.g., Waxworm)
The waxworm, Galleria mellonella, has emerged as a valuable and ethically sound invertebrate model for studying microbial infections and the in vivo efficacy of antimicrobial agents. mdpi.commdpi.com The immune response of waxworms shares similarities with the innate immune system of mammals, making it a relevant screening tool. researchgate.net
Studies on brevinin analogs have utilized the G. mellonella infection model to assess their in vivo antimicrobial activity. mdpi.comresearchgate.net In these studies, larvae are infected with a pathogenic bacterium, such as Methicillin-resistant Staphylococcus aureus (MRSA), and then treated with the peptide. mdpi.com The survival of the larvae is monitored over time to determine the efficacy of the peptide in combating the infection. Such studies have shown that modified brevinin peptides can significantly reduce the mortality of MRSA-infected waxworms, demonstrating their therapeutic potential in an in vivo setting. mdpi.comresearchgate.netnih.govresearchgate.net
Table 4: In Vivo Efficacy of Brevinin Analogs in a Galleria mellonella Infection Model
| Peptide | Pathogen | Peptide Concentration | Outcome | Reference |
| B1OS-L and B1OS-D-L | MRSA (NCTC 12489) | 10 mg/kg and 20 mg/kg | Significantly reduced mortality of infected larvae | mdpi.com |
| GL-22 | S. aureus | 5 mg/kg, 10 mg/kg, 20 mg/kg | Reduced mortality at 10 mg/kg and 20 mg/kg | mdpi.com |
| OSd, OSe, and OSf | MRSA | Not specified | Dramatically decreased mortality of infected waxworms | nih.gov |
Animal Models for Inflammatory Response Assessment (e.g., Carrageenan-induced Paw Edema)
The carrageenan-induced paw edema model in rodents, typically mice or rats, is a classical and widely used assay for evaluating the anti-inflammatory activity of novel compounds. explorationpub.commdpi.comscience-line.com Injection of carrageenan, a phlogistic agent, into the paw induces an acute and localized inflammatory response characterized by edema (swelling), which can be quantified over time. mdpi.comscience-line.com
This model has been employed to investigate the in vivo anti-inflammatory properties of brevinin peptides. researchgate.net For example, a study on Brevinin-1GHd demonstrated that intraperitoneal administration of the peptide significantly alleviated the swelling in the right paw of mice following carrageenan injection. researchgate.net Similarly, research on Brevinin-1FL showed that it could relieve paw edema in carrageenan-injected mice. nih.gov In addition to measuring paw volume, researchers often collect tissue and serum samples to analyze the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6, as well as markers of oxidative stress. nih.gov
Table 5: Anti-inflammatory Effects of Brevinin Peptides in the Carrageenan-Induced Paw Edema Model
| Peptide | Animal Model | Key Findings | Reference |
| Brevinin-1GHd | Mice | Significantly alleviated paw swelling | researchgate.net |
| Brevinin-1FL | Mice | Relieved paw edema; decreased levels of TNF-α, IL-1β, IL-6, MPO, and MDA; restored CAT, SOD, and GSH levels | nih.gov |
Challenges in Pre Clinical Development and Future Research Trajectories
Strategies for Enhancing Peptide Stability and Biodistribution
A significant obstacle in the development of peptide-based drugs like Brevinin 1E is their inherent instability in biological systems. They are susceptible to degradation by proteases, which limits their half-life and bioavailability. Several strategies are being investigated to counter this:
Chemical Modifications: Incorporating non-natural D-amino acids in place of the naturally occurring L-amino acids can significantly enhance resistance to proteolysis without drastically altering the peptide's function. nih.gov Cyclization, either by head-to-tail linkage or through disulfide bridges similar to the native "Rana box," is another common strategy to prevent protease degradation and increase serum stability. nih.govexplorationpub.com Other modifications like N-acetylation and the conjugation of fatty acids have also been shown to improve the stability and activity of antimicrobial peptides (AMPs). mdpi.com
Structural Optimization: The three-dimensional structure of this compound, particularly its amphipathic α-helical conformation in membrane-like environments, is crucial for its activity. scilit.com Maintaining this structure is key to its function. Studies have shown that while the disulfide bridge of the "Rana box" is important for structural stability, its elimination does not completely abolish bioactivity. nih.gov However, modifications to the amino acids within the loop can significantly impact biological activity. nih.gov
Engineering for Reduced Off-Target Effects and Improved Selectivity
While this compound exhibits broad-spectrum antimicrobial activity, it can also display hemolytic activity, meaning it can damage red blood cells. scilit.com This off-target toxicity is a major concern for its clinical application. Researchers are employing various engineering strategies to improve its selectivity for microbial or cancer cells over healthy host cells:
Amino Acid Substitutions: Strategic replacement of specific amino acid residues can modulate the peptide's hydrophobicity and charge, which are key determinants of its interaction with different cell membranes. For instance, substituting cysteine residues with serine to create an acyclic analogue of a related brevinin peptide resulted in an eightfold reduction in hemolytic activity while retaining potent activity against Gram-positive bacteria. mdpi.com Similarly, substitutions with arginine, lysine (B10760008), and histidine in a related brevinin peptide, brevinin-1pl, have been shown to enhance antimicrobial and anticancer efficacy with reduced cytotoxicity. nih.govnih.govfrontiersin.org
Structural Rearrangements: Altering the peptide's primary structure can also lead to improved selectivity. One study on this compound demonstrated that translocating the cationic "Rana box" from the C-terminal end to a more central position resulted in a significant reduction in hemolytic activity without a corresponding loss of antibacterial potency. nih.gov
Exploration of Novel Delivery Systems
To protect this compound from degradation, improve its solubility, and facilitate targeted delivery, researchers are exploring various nanotechnology-based delivery systems. nih.gov These systems can encapsulate or attach to the peptide, enhancing its therapeutic efficacy. nih.gov
Nanoparticle-based Carriers: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and chitosan, have been shown to improve the biocompatibility, bioavailability, and stability of encapsulated drugs. nih.gov Liposomes, micelles, and dendrimers are other nanocarriers being investigated for AMP delivery. mdpi.com
Metallic Nanoparticles: Silver nanoparticles, known for their antimicrobial properties, can act synergistically with AMPs. mdpi.com Studies have shown that binding peptides to silver nanoparticles can enhance their inhibitory effect on bacteria. mdpi.com
Investigating Synergistic Effects with Existing Therapeutic Agents
Combining this compound or its analogues with conventional therapeutic agents offers a promising strategy to enhance efficacy, reduce required doses, and potentially overcome drug resistance.
Combination with Antibiotics: AMPs can disrupt the bacterial membrane, increasing its permeability and making the bacteria more susceptible to conventional antibiotics. japsonline.com Studies on other AMPs have demonstrated synergistic effects when combined with antibiotics like ciprofloxacin (B1669076) and rifampicin (B610482) against drug-resistant bacteria. nih.gov A hybrid peptide designed from this compound and bombolitin IV, named SAMA, showed synergistic or additive effects when combined with five different traditional antibiotics. japsonline.com
Combination with Anticancer Drugs: An analogue of a Brevinin-1E-related peptide, GA-K4, exhibited a synergistic effect when combined with the chemotherapy drug doxorubicin (B1662922) against certain cancer cell lines. iiitd.edu.in This combination allowed for a significant reduction in the required dose of doxorubicin to achieve the same level of cancer cell inhibition. iiitd.edu.in
Expanding the Scope of Bioactivity Profiling
While the primary focus of this compound research has been on its antimicrobial properties, there is growing evidence of its broader bioactivities that warrant further investigation.
Antiviral and Anticancer Activity: Some studies have indicated that Brevinin family peptides possess antiviral and antitumor properties. nih.gov For example, a linearized derivative of Brevinin 1 showed antiviral activity against Herpes Simplex Virus. nih.gov Analogues of Brevinin-1E have demonstrated anticancer activity against various tumor cell lines. iiitd.edu.in A novel Brevinin-1 (B586460) peptide, Brevinin-1GHd, exhibited broad-spectrum anti-proliferation activity toward human cancer lines. portlandpress.com
Immunomodulatory and Other Activities: Some Brevinin peptides have been found to stimulate insulin (B600854) secretion and may have wound-healing properties. nih.gov A recently identified Brevinin-1 peptide, Brevinin-1GHd, was the first in its family to demonstrate anti-inflammatory activity. frontiersin.org
Advanced Computational Design of Next-Generation this compound Analogues
The development of sophisticated computational tools is revolutionizing the design of novel peptides with enhanced therapeutic properties. These in silico approaches can predict the structure and function of peptides, guiding the rational design of next-generation this compound analogues.
Predictive Modeling: Computational methods, including machine learning and deep learning, can be used to design peptides with specific characteristics, such as improved stability, enhanced activity, and reduced toxicity. researchgate.netnih.gov These models can analyze large datasets of known AMPs to identify patterns and design principles that can be applied to create novel sequences. frontiersin.org
Structure-Activity Relationship (SAR) Studies: Computational tools are invaluable for conducting detailed SAR studies. By simulating the effects of different amino acid substitutions and structural modifications, researchers can predict which changes are most likely to lead to improved therapeutic profiles. mdpi.com This allows for a more targeted and efficient approach to peptide engineering, reducing the need for extensive and costly experimental screening.
Q & A
Q. How can translational studies bridge the gap between in vitro findings and therapeutic applications of this compound?
- Methodological Answer : Establish a tiered validation pipeline:
In vitro : 3D organoid models of infected tissues.
Ex vivo : Human serum stability and erythrocyte hemolysis assays.
In vivo : Murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling.
Prioritize peptides with >10-fold selectivity windows (therapeutic index) and publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
